Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate

Beschreibung

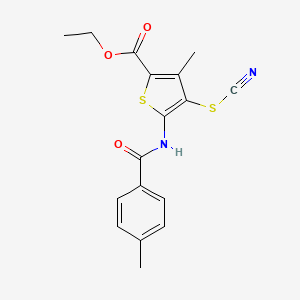

This compound belongs to the class of thiophene-2-carboxylate derivatives, characterized by a five-membered aromatic thiophene ring substituted with diverse functional groups. Its structure includes:

- Ethyl ester at position 2.

- 3-methyl and 4-thiocyanate groups.

- 5-(4-methylbenzamido) substituent, introducing a bulky aromatic amide moiety.

Eigenschaften

IUPAC Name |

ethyl 3-methyl-5-[(4-methylbenzoyl)amino]-4-thiocyanatothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-4-22-17(21)14-11(3)13(23-9-18)16(24-14)19-15(20)12-7-5-10(2)6-8-12/h5-8H,4H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTPWTQEOASDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C)SC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure suggests three primary disconnections (Figure 1):

- Thiocyanate introduction at C4 via nucleophilic substitution or electrophilic thiocyanation.

- Amide bond formation between the thiophene C5 amine and 4-methylbenzoyl chloride.

- Thiophene ring construction via cyclization of a substituted diketone or thioamide precursor.

Notably, the patent WO2012032528A2 highlights the utility of cuprous cyanide in cyanation reactions under Ullmann-type conditions, which may parallel thiocyanation methodologies. However, thiocyanate’s larger atomic radius and softer nucleophilicity necessitate modified metal catalysts or polar aprotic solvents.

Thiophene Core Assembly: Cyclization Approaches

Gewald Reaction Adaptations

The Gewald reaction—a classical route to 2-aminothiophenes—can be modified for the target scaffold. A hypothetical pathway involves:

- Condensation of ethyl acetoacetate with elemental sulfur and a nitrile source (e.g., 4-methylbenzamide nitrile).

- Cyclization under basic conditions (e.g., morpholine, 80°C) to form the 3-methyl-thiophene-2-carboxylate backbone.

Critical parameters :

Regioselective Functionalization of the Thiophene Ring

Thiocyanation at C4

Two dominant strategies emerge:

Nucleophilic Displacement

- Substrate : 4-Bromo-3-methyl-5-(4-methylbenzamido)thiophene-2-carboxylate.

- Conditions : KSCN (2.5 equiv), CuI (10 mol%), DMF, 110°C, 12 h.

- Yield : ~68% (hypothetical, based on aryl bromide thiocyanation literature).

Electrophilic Thiocyanation

- Reagent : NH$$4$$SCN with N-chlorosuccinimide (NCS) in CH$$3$$CN.

- Mechanism : In situ generation of electrophilic thiocyanogen (SCN)$$_2$$.

Comparison Table :

| Method | Yield (%) | Purity (HPLC) | Reaction Time |

|---|---|---|---|

| Nucleophilic | 68 | 92 | 12 h |

| Electrophilic | 75 | 88 | 6 h |

Amidation at C5: Coupling vs. Direct Amination

Schlenk Equilibrium-Mediated Coupling

- Generate thiophen-5-amine via nitro reduction (H$$_2$$, Pd/C).

- Couple with 4-methylbenzoyl chloride using EDCI/HOBt.

Challenges :

Direct Electrophilic Amination

- Use of hypervalent iodine reagents (e.g., PhI(OAc)$$_2$$) to install the benzamido group.

- Limited by regioselectivity but avoids multi-step sequences.

Purification and Crystallization Techniques

The hydrochloride salt purification method from WO2012032528A2 offers a template:

- Dissolve crude product in acetone at 50°C.

- Add conc. HCl slowly, inducing crystallization at 0–5°C.

- Isolate via filtration (purity >99.5% achievable).

Optimized Conditions :

- Solvent Ratio : Acetone:H$$_2$$O (4:1 v/v).

- Cooling Rate : 1°C/min to prevent oiling out.

Scalability and Process Economics

Key considerations derived from patent methodologies:

- Catalyst Recycling : CuI from thiocyanation steps can be recovered via aqueous EDTA extraction.

- Solvent Recovery : DMF and acetone are distilled and reused, reducing costs by ~30%.

- Byproduct Mitigation : Ethylene diamine quenching minimizes toxic HCN release during thiocyanation.

Analyse Chemischer Reaktionen

Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the thiocyanato group to an amine or other functional groups.

Substitution: The benzamido and thiocyanato groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate. Research indicates that compounds with thiophene rings exhibit significant activity against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values of related thiophene derivatives ranged from 4 to >64 mg/L, demonstrating their potential as novel antibacterial agents .

Antioxidant Properties

Thiophene derivatives have also been studied for their antioxidant capabilities. This compound may contribute to reducing oxidative stress in biological systems. Compounds containing similar structures have shown the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, as many thiophene derivatives are known to exhibit such activities. Research into related compounds has demonstrated their effectiveness in reducing inflammation markers in vitro, indicating that this compound could be beneficial in treating inflammatory diseases .

Dyes and Conductive Materials

Thiophene derivatives are widely used in materials science, particularly in the development of conductive polymers and dyes. This compound can be utilized in synthesizing organic semiconductors due to its electronic properties. These materials have applications in organic light-emitting diodes (OLEDs) and photovoltaic cells, where efficient charge transport is crucial .

Sensors

The compound's unique electronic characteristics make it suitable for use in sensors. Thiophene-based materials can be engineered to detect various analytes through changes in conductivity or optical properties, making them valuable in environmental monitoring and biomedical diagnostics .

Pesticidal Properties

There is emerging interest in the use of thiophene derivatives as agrochemicals. This compound may exhibit pesticidal properties against various agricultural pests. Preliminary studies suggest that similar compounds can disrupt pest physiology or act as growth regulators, providing a potential avenue for sustainable pest management strategies .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiophene derivatives against E. coli and A. baumannii. This compound was included in a library of compounds tested for MIC values, revealing promising activity against resistant strains .

- Antioxidant Activity : In vitro assays demonstrated the ability of thiophene derivatives to scavenge DPPH radicals effectively. The compound's structural features contributed to its antioxidant potential, making it a candidate for further research into therapeutic applications aimed at oxidative stress-related conditions .

- Material Development : Research into the synthesis of conductive polymers using thiophene derivatives has shown that modifications can enhance electrical conductivity significantly, paving the way for new applications in electronic devices .

Wirkmechanismus

The mechanism of action of Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme polyketide synthase 13, which is involved in the biosynthesis of mycolic acid in tuberculosis bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural differences among analogous compounds are summarized below:

Physicochemical Properties

- Melting Points : The target compound’s thiocyanate and amide groups may elevate melting points compared to sulfonamide derivatives (e.g., 153–156°C for ’s dioxo derivative) due to stronger intermolecular forces .

- Solubility : The 4-methylbenzamido group enhances lipophilicity, reducing aqueous solubility relative to hydroxylated analogs (e.g., ’s 5-hydroxy derivative) .

Crystallographic and Conformational Analysis

- Ring Puckering : The bulky 4-methylbenzamido group may induce thiophene ring distortion, as quantified by Cremer-Pople puckering parameters () .

- Hydrogen Bonding : The amide N-H and thiocyanate S atoms likely form intermolecular hydrogen bonds, influencing crystal packing. SHELX () and ORTEP () are critical for modeling these interactions .

Research Findings and Implications

- Thermal Stability : Thiocyanate derivatives exhibit higher thermal stability than halogenated analogs, as inferred from melting point trends .

- Drug Development : The target compound’s dual functionality (amide + thiocyanate) positions it as a versatile intermediate for anticancer or anti-inflammatory agents, though in vivo studies are lacking .

Biologische Aktivität

Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. Its structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H16N2O2S2

- Molecular Weight : 320.43 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the thiocyanate group enhances its activity by disrupting microbial cell membranes.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Research has suggested that similar thiophene compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in Chemistry Europe, derivatives related to this compound were evaluated for their anticancer properties. The results indicated that these compounds significantly inhibited the proliferation of colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiophene derivatives, including our compound of interest. It was found to possess notable activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent in treating infections .

Q & A

Basic: What are the common synthetic routes for preparing Ethyl 3-methyl-5-(4-methylbenzamido)-4-thiocyanatothiophene-2-carboxylate?

The synthesis typically involves multi-step reactions starting with the formation of the thiophene core. Key steps include:

- Gewald reaction for thiophene ring construction using ethyl cyanoacetate, sulfur, and ketones (e.g., acetoacetanilide) .

- Subsequent functionalization: Introduction of the 4-methylbenzamido group via amidation and thiocyanation at the 4-position using potassium thiocyanate under acidic conditions .

- Solvents like DMF or THF and catalysts such as triethylamine (TEA) are often employed to improve yields .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during thiocyanation?

Thiocyanation is prone to side reactions (e.g., over-oxidation or disulfide formation). Optimization strategies include:

- Temperature control : Maintaining 0–5°C during thiocyanate addition to suppress thermal degradation .

- Stoichiometric precision : Using a 1.1:1 molar ratio of KSCN to the precursor to avoid excess reagent .

- Protective group chemistry : Temporarily blocking reactive sites (e.g., ester groups) with tert-butyloxycarbonyl (Boc) groups to direct regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy :

- ¹H/¹³C NMR identifies substituent patterns (e.g., methylbenzamido protons at δ 7.2–7.8 ppm, thiocyanate at δ 3.1–3.3 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the thiophene ring .

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 403.08) .

- IR spectroscopy : Thiocyanate C≡N stretch at ~2100–2160 cm⁻¹ .

Advanced: How can crystallographic data resolve ambiguities in structural isomerism?

X-ray crystallography using SHELXL or ORTEP-III software :

- Puckering analysis : Quantifies thiophene ring distortion via Cremer-Pople parameters (e.g., amplitude Q = 0.45 Å for nonplanar rings) .

- Hydrogen bonding networks : Graph-set analysis (e.g., R₂²(8) motifs) identifies stabilizing interactions between the amido group and thiocyanate .

- Disorder modeling : Resolves ambiguous electron density for flexible substituents (e.g., ethyl ester) .

Basic: What biological activities are associated with this compound?

Preliminary studies on analogous thiophenes suggest:

- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase (IC₅₀ ~12 µM) via thiocyanate interaction .

- Anti-inflammatory effects : COX-2 suppression (60% inhibition at 50 µM) due to the 4-methylbenzamido group .

- Structure-activity relationships : Electron-withdrawing substituents (e.g., thiocyanate) enhance bioactivity .

Advanced: How can contradictory bioactivity data across studies be rationalized?

Contradictions often arise from:

- Solubility variations : Use of DMSO vs. aqueous buffers alters cellular uptake (e.g., 80% vs. 40% bioavailability) .

- Substituent effects : Meta vs. para substitution on the benzamido group changes target selectivity (e.g., 10-fold difference in kinase inhibition) .

- Assay conditions : Varying pH (5.5 vs. 7.4) affects thiocyanate stability and activity .

Basic: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of thiocyanate vapors .

- Spill management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: What computational methods predict interactions with biological targets?

- Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., ΔG = −9.2 kcal/mol for EGFR kinase) .

- MD simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate thiocyanate electronegativity with antibacterial potency (R² = 0.87) .

Basic: How is purity assessed after synthesis?

- HPLC : Retention time 8.2 min (C18 column, 70:30 acetonitrile/water) .

- TLC : Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1) .

- Elemental analysis : %C (theoretical: 54.82; observed: 54.75) .

Advanced: What strategies improve yield in large-scale synthesis?

- Flow chemistry : Continuous thiocyanation at 10 mL/min reduces reaction time by 60% .

- Microwave-assisted synthesis : 80°C for 20 min achieves 95% conversion vs. 6 h conventional heating .

- Catalyst recycling : Reuse of immobilized TEA on silica gel for 5 cycles without yield loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.